molecular formula C20H14O4 B15077239 3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) CAS No. 27242-80-4

3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)

Cat. No.: B15077239
CAS No.: 27242-80-4
M. Wt: 318.3 g/mol
InChI Key: NZUQBRSPJPOUOM-WGDLNXRISA-N
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Description

3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is an organic compound characterized by the presence of two furan rings and a phenylene group connected through propenone linkages

Preparation Methods

The synthesis of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) typically involves the condensation reaction between terephthalaldehyde and 2-acetylfuran. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) involves its interaction with biological targets, such as enzymes and receptors. The compound’s furan rings and propenone linkages allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) include:

In comparison, 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is unique due to its specific combination of furan rings and phenylene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

27242-80-4

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-3-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C20H14O4/c21-17(19-3-1-13-23-19)11-9-15-5-7-16(8-6-15)10-12-18(22)20-4-2-14-24-20/h1-14H/b11-9+,12-10+

InChI Key

NZUQBRSPJPOUOM-WGDLNXRISA-N

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3

Origin of Product

United States

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